molecular formula C26H27NO6 B11705185 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)phenylalaninate

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)phenylalaninate

Cat. No.: B11705185
M. Wt: 449.5 g/mol
InChI Key: JZOQIVQSCSAMBE-UHFFFAOYSA-N
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Description

4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen ring fused with a cyclopentane ring, and it has a tert-butoxycarbonyl (Boc) protected amino group attached to a phenylpropanoate moiety.

Preparation Methods

The synthesis of 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE typically involves multiple steps. One common method starts with the preparation of the chromen ring system, followed by the introduction of the cyclopentane ring through a cyclization reaction. The tert-butoxycarbonyl (Boc) group is then introduced to protect the amino group, and finally, the phenylpropanoate moiety is attached through esterification. Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen ring can be reduced to form hydroxyl derivatives.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids like trifluoroacetic acid for deprotection. .

Scientific Research Applications

4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen ring system can interact with various biological molecules, potentially inhibiting or activating specific pathways. The Boc-protected amino group can be deprotected to reveal an active amine, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE include other chromen derivatives with different substituents. For example:

Properties

Molecular Formula

C26H27NO6

Molecular Weight

449.5 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

InChI

InChI=1S/C26H27NO6/c1-26(2,3)33-25(30)27-21(14-16-8-5-4-6-9-16)24(29)31-17-12-13-19-18-10-7-11-20(18)23(28)32-22(19)15-17/h4-6,8-9,12-13,15,21H,7,10-11,14H2,1-3H3,(H,27,30)

InChI Key

JZOQIVQSCSAMBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3

Origin of Product

United States

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